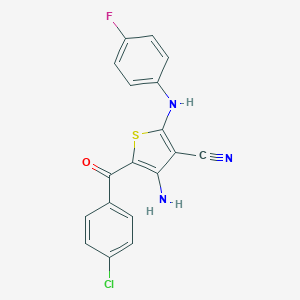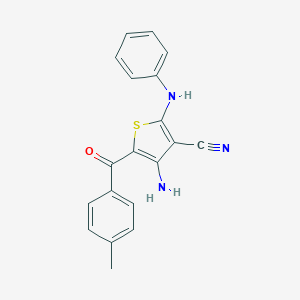![molecular formula C25H18N2O2S2 B433139 2-(4-METHOXYBENZOYL)-4-PHENYL-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE CAS No. 309278-45-3](/img/structure/B433139.png)
2-(4-METHOXYBENZOYL)-4-PHENYL-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Phenyl and Thienyl Groups: The phenyl and thienyl groups are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amination and Methanone Formation: The amino group is introduced via nucleophilic substitution, and the methanone group is formed through oxidation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
作用机制
The mechanism of action of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Thieno[3,4-b]pyridine Derivatives: These compounds have a different arrangement of the thieno and pyridine rings but exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other thienopyridine derivatives.
属性
CAS 编号 |
309278-45-3 |
|---|---|
分子式 |
C25H18N2O2S2 |
分子量 |
442.6g/mol |
IUPAC 名称 |
(3-amino-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H18N2O2S2/c1-29-17-11-9-16(10-12-17)23(28)24-22(26)21-18(15-6-3-2-4-7-15)14-19(27-25(21)31-24)20-8-5-13-30-20/h2-14H,26H2,1H3 |
InChI 键 |
CDCKNRPNRYGNJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CS5)N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CS5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-(4-Morpholinyl)ethyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B433112.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433114.png)
![4-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B433119.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B433120.png)
![2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433123.png)
![[3-Amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B433125.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-fluorophenyl)-4-phenylnicotinonitrile](/img/structure/B433130.png)
![2-[(4-Pyridinylmethyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B433132.png)
![diethyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433134.png)
![6-Amino-3-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433135.png)
![2-[(4-Pyridinylmethyl)sulfanyl]-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B433138.png)
